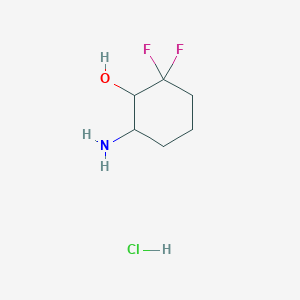
6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.62 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include the presence of both amino and difluorocyclohexanol groups.
Preparation Methods
The synthesis of 6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride involves several steps, typically starting with the cyclohexane ring formation followed by the introduction of fluorine atoms and the amino group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride can be compared with similar compounds like (1s,6r)-6-amino-2,2-difluorocyclohexan-1-ol. While both compounds share the difluorocyclohexanol structure, their stereochemistry and specific functional groups may differ, leading to variations in their chemical behavior and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
Molecular Formula |
C6H12ClF2NO |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-1-2-4(9)5(6)10;/h4-5,10H,1-3,9H2;1H |
InChI Key |
NEPXTUNZMQUXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















